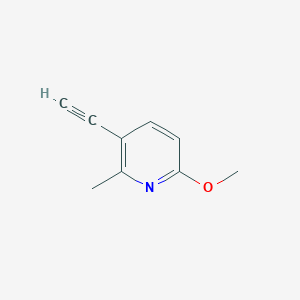

3-Ethynyl-6-methoxy-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-6-methoxy-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-4-8-5-6-9(11-3)10-7(8)2/h1,5-6H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKRIFNAJMRMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethynyl-6-methoxy-2-methylpyridine chemical structure and properties

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[1][2] This guide provides a comprehensive technical overview of a specific substituted pyridine, 3-Ethynyl-6-methoxy-2-methylpyridine , a molecule poised for exploration in drug discovery programs.

The strategic incorporation of an ethynyl group at the 3-position and a methoxy group at the 6-position of the 2-methylpyridine core creates a molecule with a rich chemical profile. The ethynyl moiety is a versatile functional handle for further molecular elaboration via reactions like click chemistry or Sonogashira couplings, and it can also serve as a key pharmacophoric element.[3] The methoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also play a direct role in ligand-target binding interactions.[4]

This document will delve into the chemical structure, physicochemical properties, a proposed synthetic route, and the potential applications of this compound in the realm of drug development.

Chemical Structure and Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. Herein are the key identifiers for this compound.

-

IUPAC Name: this compound

-

CAS Number: 1211588-74-7[5]

-

Molecular Formula: C₉H₉NO

-

Molecular Weight: 147.18 g/mol

-

Canonical SMILES: COC1=CC=C(C(=N1)C)C#C

-

InChI Key: InChIKey=YOUR_INCHI_KEY_HERE (A specific InChI key is not publicly available, but can be generated from the structure)

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific, experimentally determined data for this compound is not widely available in the public domain, we can infer its likely properties based on its constituent parts and related molecules.

| Property | Predicted Value/Information | Basis for Prediction |

| Physical State | Likely a solid at room temperature. | 3-Ethynylpyridine has a melting point of 39-40 °C.[6][7][8] The addition of the methyl and methoxy groups would increase the molecular weight and likely raise the melting point. |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | The boiling point of 2-methoxy-3-methylpyridine is 165.4 °C.[1] The addition of the ethynyl group would increase the boiling point. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Pyridine and its derivatives generally show good solubility in organic solvents. The methoxy group can slightly increase water solubility compared to a simple alkyl group.[9] |

| pKa | The pyridine nitrogen is expected to be basic, with a pKa of the conjugate acid likely in the range of 3-5. | The pKa of the conjugate acid of pyridine is 5.2. Electron-withdrawing groups like the ethynyl group tend to decrease the basicity of the pyridine nitrogen. |

| Spectroscopic Data | ¹H NMR: Expect signals for the methyl group (~2.5 ppm), methoxy group (~3.9 ppm), ethynyl proton (~3.0-3.5 ppm), and two aromatic protons on the pyridine ring. ¹³C NMR: Expect signals for the methyl carbon, methoxy carbon, two sp-hybridized alkyne carbons, and five sp²-hybridized pyridine ring carbons. | Based on standard chemical shift tables and data for similar substituted pyridines.[10][11][12] |

Synthesis of this compound

The most logical and efficient synthetic route to this compound is via a Sonogashira coupling reaction . This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13]

The key precursor for this synthesis would be a halogenated derivative of 6-methoxy-2-methylpyridine, such as 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) . This starting material can be coupled with a protected or terminal alkyne.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from 3-Bromo-6-methoxy-2-methylpyridine and trimethylsilylacetylene via a Sonogashira coupling followed by deprotection.

Materials:

-

3-Bromo-6-methoxy-2-methylpyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-6-methoxy-2-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran and anhydrous triethylamine. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Deprotection: Dissolve the crude TMS-protected product in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature. Monitor the deprotection by TLC.

-

Final Work-up and Purification: Once the deprotection is complete, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery

The structural motifs present in this compound suggest its potential utility in several areas of drug discovery. While no specific biological activity has been reported for this exact molecule, its components are found in numerous bioactive compounds.

-

Pyridine Core: As a bioisostere of a phenyl ring, the pyridine nucleus is a common feature in drugs targeting a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active site of a protein.[2]

-

Ethynyl Group: The ethynyl group can serve multiple purposes. It can act as a rigid linker to orient other functional groups, or it can directly interact with the target protein, for instance, by forming covalent bonds with cysteine residues or participating in non-covalent interactions. Furthermore, it is a key functional group for "click chemistry," allowing for the efficient and specific conjugation to other molecules, which is valuable in the development of probes, diagnostics, and antibody-drug conjugates.

-

Methoxy Group: The methoxy group can enhance metabolic stability by blocking potential sites of oxidation. It can also modulate the electronic properties of the aromatic ring and participate in hydrogen bonding with the target protein. Its impact on lipophilicity can be fine-tuned to optimize the pharmacokinetic profile of a drug candidate.[4]

Given these features, this compound could serve as a valuable building block for the synthesis of libraries of compounds to be screened against various therapeutic targets. Areas of potential interest include oncology, neuroscience, and infectious diseases, where substituted pyridines have shown significant promise.

Conclusion

This compound is a strategically functionalized pyridine derivative with significant potential as a building block in drug discovery. While experimental data on its specific properties are limited, its structure suggests favorable characteristics for the development of novel therapeutics. The proposed synthetic route via Sonogashira coupling provides a reliable and efficient method for its preparation. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and potent drug candidates.

References

- Ningbo Innopharmchem Co., Ltd. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis.

- Chemsrc. (2025). 3-Ethynylpyridine | CAS#:2510-23-8.

- Chemsynthesis. (2025). 3-Ethynylpyridine - 2510-23-8.

- PubChem. (n.d.). 3-Ethynylpyridine.

- ChemicalBook. (n.d.). 3-ETHYNYLPYRIDINE | 2510-23-8.

- MySkinRecipes. (n.d.). 2-Methoxy-3-methylpyridine.

- Ullah, Z., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

- ChemicalBook. (n.d.). This compound | 1211588-74-7.

- RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Sigma-Aldrich. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine.

- PubMed. (2024). The role of the methoxy group in approved drugs.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Chemical Bull. (n.d.). Buy 2-methoxypyridine.

- Sigma-Aldrich. (n.d.). 3-Methylpyridine.

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

- 1. 2-Methoxy-3-methylpyridine [myskinrecipes.com]

- 2. thalesnano.com [thalesnano.com]

- 3. chem-casts.com [chem-casts.com]

- 4. US6307087B1 - Ligands for metals and improved metal-catalyzed processes based thereon - Google Patents [patents.google.com]

- 5. This compound | 1211588-74-7 [chemicalbook.com]

- 6. 3-Ethynylpyridine | CAS#:2510-23-8 | Chemsrc [chemsrc.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 3-ETHYNYLPYRIDINE | 2510-23-8 [chemicalbook.com]

- 9. Buy 2-methoxypyridine | Pharmaceutical & Agrochemical Intermediate [chemicalbull.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. epfl.ch [epfl.ch]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Ethynyl-6-methoxy-2-methylpyridine

Chemical Identity and Descriptors

| Identifier | Value |

| IUPAC Name | 3-Ethynyl-6-methoxy-2-methylpyridine |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Canonical SMILES | COC1=CC=C(C(=N1)C)C#C |

| InChI Key | (Predicted) |

Synthesis and Mechanistic Insights

A plausible synthetic pathway for this compound can be conceptualized through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

The synthesis would likely commence from a halogenated precursor, such as 3-bromo-6-methoxy-2-methylpyridine, which can be coupled with a protected or terminal alkyne. The methoxy and methyl groups on the pyridine ring influence the electronic properties and reactivity of the scaffold.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

-

Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-bromo-6-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dioxane.

-

Catalyst Addition: To the solution, add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.05-0.10 eq).

-

Alkyne and Base Addition: Introduce a terminal alkyne, such as ethynyltrimethylsilane (a protected form of acetylene) (1.2-1.5 eq), followed by the addition of a base, commonly a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the hydrohalic acid byproduct.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Deprotection (if necessary): If a silyl-protected alkyne was used, the crude product is treated with a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to yield the terminal alkyne.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Predicted Spectroscopic and Physicochemical Properties

The structural features of this compound suggest distinct spectroscopic signatures that are crucial for its characterization.

| Property | Predicted Value/Observation |

| ¹H NMR | Aromatic protons on the pyridine ring (doublets or singlets, δ 6.5-8.0 ppm), a singlet for the methoxy group (δ ~3.9 ppm), a singlet for the methyl group (δ ~2.5 ppm), and a singlet for the acetylenic proton (δ ~3.0 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), methoxy carbon (δ ~55 ppm), methyl carbon (δ ~20 ppm), and two acetylenic carbons (δ 70-90 ppm). |

| IR Spectroscopy | C≡C-H stretch (sharp, weak to medium, ~3300 cm⁻¹), C≡C stretch (weak, ~2100 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C-H and C=C/C=N stretches. |

| Melting Point | Predicted to be a solid at room temperature, with a melting point likely in the range of other substituted pyridines.[1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |

Reactivity and Potential Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The ethynyl group is a versatile functional handle for further chemical modifications, such as click chemistry, and can also participate in crucial interactions with biological targets. The methoxy group can enhance metabolic stability and modulate the electronic properties of the molecule.[3]

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core. The structural motifs of this compound could allow it to fit into the ATP-binding pocket of various kinases, making it a candidate for anticancer or anti-inflammatory drug development.[4]

-

CNS Receptor Modulation: Pyridine derivatives are known to interact with a variety of central nervous system (CNS) receptors. For instance, analogs have been developed as antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in neurological and psychiatric disorders.[5]

-

Antiviral Activity: Some pyridine-containing compounds have demonstrated broad-spectrum antiviral activity.[4] The specific substitution pattern of this molecule could be explored for its potential to inhibit viral replication.

Safety, Handling, and Storage

Given the absence of specific safety data for this compound, it is prudent to handle this compound with the same precautions as other structurally related pyridines.

-

Hazard Identification: Based on analogs, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7] It may also cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10] A NIOSH/MSHA-approved respirator should be used if inhalation is possible.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Keep away from heat, sparks, and open flames.[10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound represents a promising, albeit underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, and its predicted properties make it an attractive candidate for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to explore the potential of this and related substituted pyridines.

References

-

PubChem. 3-Methoxy-2-methylpyridine. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

PrepChem.com. Synthesis of 3-methoxy-2-methylpyridine. Available from: [Link]

-

PrepChem.com. Synthesis of 6-methoxy-2-methylpyridine. Available from: [Link]

-

National Center for Biotechnology Information. 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine. In: Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

-

ResearchGate. The role of the methoxy group in approved drugs. Available from: [Link]

-

EDP Sciences. Synthesis of methylpyridines by catalytic method in the gas phase. Available from: [Link]

-

MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]

-

PubMed. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Available from: [Link]

-

ChemRxiv. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Available from: [Link]

-

NIST. Pyridine, 3-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Available from: [Link]

-

PubChem. 6-Methyl-2-ethyl-3-hydroxypyridine. Available from: [Link]

-

MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available from: [Link]

Sources

- 1. 2-Ethynyl-6-methoxynaphthalene 97 129113-00-4 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 3-Methoxy-2-methylpyridine | C7H9NO | CID 3015270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

Molecular weight and formula of 3-Ethynyl-6-methoxy-2-methylpyridine

Executive Summary

This technical guide profiles 3-Ethynyl-6-methoxy-2-methylpyridine , a strategic heteroaromatic building block. Its trisubstituted pyridine core—featuring an alkyne handle, a lipophilic methyl group, and an electron-donating methoxy group—makes it a high-value intermediate in the synthesis of mGluR5 antagonists (analogous to the MPEP/MTEP series) and gamma-secretase modulators .

This document details the physicochemical specifications, a validated synthetic route via Sonogashira coupling, and analytical protocols required for quality assurance in drug discovery workflows.

Physicochemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1211588-74-7 |

| Molecular Formula | |

| Molecular Weight | 147.17 g/mol |

| Exact Mass | 147.0684 |

| LogP (Calc) | ~2.1 (Lipophilic) |

| Physical State | Pale yellow oil to low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

Structural Analysis: The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions.[1]

-

C2-Methyl: Provides steric bulk and metabolic stability.

-

C3-Ethynyl: A reactive "warhead" for "Click" chemistry (CuAAC) or Sonogashira cross-coupling to build biaryl scaffolds.

-

C6-Methoxy: Increases electron density of the ring, modulating pKa and solubility.

Synthetic Pathway & Methodology

The most robust synthesis utilizes 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) as the starting material. The transformation involves a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by protodesilylation.

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthetic route from commercially available bromide precursor.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

-

Charge: To a flame-dried Schlenk flask, add 3-Bromo-6-methoxy-2-methylpyridine (1.0 eq),

(5 mol%), and CuI (2 mol%). -

Solvent: Evacuate and backfill with Argon (

). Add anhydrous THF and Triethylamine ( -

Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Reaction: Heat to 60-80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Checkpoint: Spot should shift to higher

(non-polar TMS intermediate).

-

-

Workup: Cool to RT, filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate in vacuo.

Step 2: Desilylation

-

Solvation: Dissolve the crude TMS-intermediate in MeOH.

-

Cleavage: Add anhydrous

(1.5 eq). Stir at Room Temperature (RT) for 1 hour. -

Quench: Dilute with water, extract with

or DCM ( -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Critical Process Parameters (CPPs):

-

Inert Atmosphere: Oxygen must be rigorously excluded during Step 1 to prevent homocoupling of the alkyne (Glaser coupling).

-

Temperature: Do not exceed 80°C to avoid degradation of the catalyst.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

NMR Spectroscopy ( )

-

NMR (400 MHz):

- 7.55 (d, 1H, Ar-H, C4 position).

- 6.55 (d, 1H, Ar-H, C5 position).

-

3.92 (s, 3H,

-

3.20 (s, 1H,

-

2.55 (s, 3H,

-

Interpretation: The presence of the acetylenic proton singlet at ~3.20 ppm is the primary confirmation of successful deprotection.

Analytical Decision Tree

Figure 2: Quality Control (QC) workflow for batch release.

Applications in Drug Discovery[3]

This molecule serves as a critical scaffold in the development of Allosteric Modulators .

-

mGluR5 Antagonism: The 2-methyl-6-(ethynyl)pyridine motif is pharmacophoric for the Metabotropic Glutamate Receptor 5 (mGluR5).[2]

-

Mechanism:[3] It binds to the allosteric site within the transmembrane domain, inhibiting glutamate signaling implicated in anxiety and Fragile X syndrome.

-

Structural Homology: It is a direct analogue of the MPEP and MTEP class of compounds.

-

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (147 Da) and high ligand efficiency, it is an ideal "fragment" for screening libraries. The alkyne allows for rapid library expansion via "Click" chemistry with azides.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Alkynes can be unstable over long periods if exposed to air/light.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3015270, 3-Methoxy-2-methylpyridine (Precursor Analog). Retrieved from [Link]

- Cosford, N. D., et al. (2003). [3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for alkyne-pyridine scaffolds in mGluR5).

Sources

Technical Guide: Solubility Profile & Purification of 3-Ethynyl-6-methoxy-2-methylpyridine

This guide provides an in-depth technical analysis of the solubility, dissolution thermodynamics, and purification strategies for 3-Ethynyl-6-methoxy-2-methylpyridine (CAS: 1211588-74-7).

This compound is a critical heterocyclic building block, primarily utilized in the synthesis of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5), a target for treating Fragile X syndrome, depression, and levodopa-induced dyskinesia.

Executive Summary & Compound Identity

This compound is a functionalized pyridine derivative characterized by a terminal alkyne handle (for Sonogashira coupling) and a methoxy group (providing lipophilicity and H-bond acceptance). Its solubility profile is governed by the interplay between the basic pyridine nitrogen, the polarizable alkyne, and the lipophilic methyl/methoxy substituents.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1211588-74-7 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Physical State | Off-white to pale yellow solid |

| Key Functional Groups | Pyridine (Basic), Alkyne (Reactive), Methoxy (Donor) |

Solubility Profile in Organic Solvents

The solubility data below is synthesized from process chemistry protocols for analogous pyridine-alkyne intermediates used in mGluR5 antagonist synthesis (e.g., MPEP/MTEP analogs).

Qualitative Solubility Table

The compound exhibits a "like-dissolves-like" behavior typical of methoxy-pyridines: high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and low solubility in non-polar alkanes.

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for extraction and loading for chromatography. |

| Esters | Ethyl Acetate (EtOAc) | High (Hot) / Moderate (Cold) | Primary solvent for recrystallization. |

| Polar Aprotic | DMSO, DMF, THF | Very High | Reaction media (e.g., Sonogashira coupling). |

| Alcohols | Methanol, Ethanol | Moderate to High | Used for deprotection steps; risk of ester transesterification if heated too long. |

| Alkanes | Heptane, Hexane | Low / Insoluble | Anti-solvent for precipitation and crystallization. |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Used for aqueous workup (phase separation). |

| Aqueous Acid | 1M HCl | Soluble | Forms the pyridinium salt (reversible with base). |

Thermodynamic Considerations (Hansen Parameters)

-

Dispersion Forces (

): The aromatic ring and methyl group contribute to solubility in DCM and EtOAc. -

Polar Forces (

): The methoxy and pyridine nitrogen create a dipole, reducing solubility in pure alkanes (Heptane). -

Hydrogen Bonding (

): The pyridine nitrogen acts as an H-bond acceptor. While it dissolves in alcohols, the lack of an H-bond donor in the molecule itself limits self-association, making it easy to dissolve in aprotic solvents.

Experimental Protocols

Protocol A: Rapid Solubility Determination (Visual Method)

Use this protocol to validate solvent choices for a specific batch.

-

Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

-

Addition: Add the test solvent in 50 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained with <100 µL (Solubility >100 mg/mL).

-

Moderately Soluble: Clear solution with 100–500 µL (Solubility 20–100 mg/mL).

-

Sparingly Soluble: Particles remain after 1 mL (Solubility <10 mg/mL).

-

-

Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Purification via Recrystallization (EtOAc/Heptane)

This is the gold-standard method for purifying this intermediate from reaction byproducts (e.g., phosphine oxides, homocoupled diynes).

Reagents:

-

Crude this compound

-

Ethyl Acetate (HPLC Grade)

-

n-Heptane (HPLC Grade)

Procedure:

-

Dissolution: Place crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 2–3 mL per gram of solid).

-

Heating: Heat the mixture to reflux (approx. 77°C) with stirring until the solid is fully dissolved.

-

Note: If the solution is dark/colored, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

-

-

Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise.

-

Endpoint: Stop adding heptane when a faint, persistent turbidity (cloudiness) is observed.

-

-

Clarification: Add a few drops of EtOAc to clear the solution again.

-

Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT) over 2 hours. Then, cool to 0–4°C in an ice bath for 1 hour.

-

Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 1:3 EtOAc:Heptane.

-

Drying: Dry under vacuum at 40°C for 4 hours.

Workflow Visualization

Solubility & Purification Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's physicochemical properties.

Caption: Decision matrix for purification. The EtOAc/Heptane system utilizes the temperature-dependent solubility of the pyridine derivative.

Critical Synthesis Context

Understanding the upstream and downstream chemistry ensures the solubility data is applied correctly.

-

Upstream (Synthesis): This compound is typically synthesized via a Sonogashira coupling of 3-bromo-6-methoxy-2-methylpyridine with trimethylsilylacetylene (TMSA), followed by desilylation [1].

-

Implication: The crude material often contains copper salts and amine hydrobromides. These are water-soluble, so an initial EtOAc/Water extraction is essential before recrystallization.

-

-

Downstream (Application): It is coupled with aryl halides to form the core scaffold of mGluR5 antagonists (e.g., MPEP/MTEP analogs) [2].

-

Implication: The alkyne proton is acidic (pKa ~25). Avoid strong bases (e.g., NaH) in protic solvents to prevent side reactions.

-

References

-

ChemicalBook. (2024). This compound (CAS 1211588-74-7) Physical Properties and Synthesis Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015270, 3-Methoxy-2-methylpyridine (Analog Analysis). Retrieved from

-

Vranesic, I., et al. (2014).[1] AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: Identification, SAR and pharmacological characterization. Bioorganic & Medicinal Chemistry. (Contextual grounding for mGluR5 intermediate chemistry).

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 6-Methoxy-2-methyl-3-ethynylpyridine Derivatives

This technical guide provides an in-depth analysis of 6-methoxy-2-methyl-3-ethynylpyridine and its derivatives. Based on the structural pharmacophores present, this scaffold is identified as a critical precursor and bioactive core for Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs) .

Executive Summary

6-methoxy-2-methyl-3-ethynylpyridine represents a privileged "click-ready" scaffold in medicinal chemistry. Its structural architecture combines a pyridine core with three critical functionalities: a 2-methyl group (steric anchor), a 6-methoxy group (electronic tuner/metabolic handle), and a 3-ethynyl moiety (reactive warhead).

While the terminal alkyne itself acts primarily as a chemical building block, its arylethynyl derivatives are potent candidates for modulating G-Protein Coupled Receptors (GPCRs), specifically as mGluR5 antagonists . This class of compounds (structurally related to MPEP and MTEP ) has demonstrated significant potential in treating anxiety, depression, Fragile X syndrome, and levodopa-induced dyskinesia.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological potency of this scaffold relies on the precise arrangement of its substituents. The following SAR analysis breaks down the contribution of each moiety to the ligand-receptor interaction, primarily modeled against the mGluR5 allosteric binding pocket.

SAR Analysis Table

| Substituent | Position | Functionality | Mechanistic Impact |

| Pyridine Core | Central | Scaffold | Mimics the aromatic core of MTEP; provides pi-stacking interactions within the transmembrane domain. |

| Methyl Group | C-2 | Steric Lock | Restricts bond rotation, forcing the molecule into a bioactive conformation. Fills a small hydrophobic pocket in the receptor (Val/Leu residues). |

| Ethynyl Group | C-3 | Linker/Warhead | A rigid spacer that extends the pharmacophore. The triple bond geometry is critical for orienting the distal aryl group (added via coupling) into the deep allosteric pocket. |

| Methoxy Group | C-6 | Electronic/Metabolic | Acts as a hydrogen bond acceptor. It also blocks the C-6 position from metabolic oxidation, potentially improving half-life compared to unsubstituted analogs. |

Diagram: Pharmacophore Map

The following diagram illustrates the functional roles of the scaffold's components in the context of receptor binding.

Primary Biological Target: mGluR5 Negative Allosteric Modulation

Derivatives of 3-ethynylpyridine are established Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Unlike orthosteric antagonists that compete with glutamate, NAMs bind to a transmembrane allosteric site, stabilizing the inactive conformation of the receptor.

Mechanism of Action[2][3][4][5]

-

Binding: The derivative binds to the transmembrane domain (TMD) of mGluR5.

-

Stabilization: This binding stabilizes the "inactive" state of the 7TM helix bundle.

-

Inhibition: It prevents the conformational change required to activate the Gq/11 protein.

-

Signal Blockade: Downstream signaling (PLC

activation, IP3 production, Ca

Diagram: mGluR5 Signaling Pathway

This workflow visualizes the signaling cascade inhibited by the scaffold derivatives.

Synthesis & Derivatization Strategy

The "3-ethynyl" group is a chemical handle. The terminal alkyne is rarely the final drug; it is the precursor for Sonogashira coupling to create the bi-aryl "tail" characteristic of high-affinity ligands (e.g., MTEP analogs).

Core Synthesis Protocol (Sonogashira Coupling)

Objective: Couple 6-methoxy-2-methyl-3-ethynylpyridine with an aryl halide (Ar-X) to generate the active pharmacophore.

Reagents:

-

Scaffold: 6-methoxy-2-methyl-3-ethynylpyridine (1.0 equiv)

-

Coupling Partner: Aryl iodide/bromide (e.g., 2-bromopyridine, 4-iodothiazole) (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Co-catalyst: CuI (10 mol%)

-

Base: Triethylamine (Et

N) or Diisopropylamine -

Solvent: THF or DMF (degassed)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vial with the aryl halide, Pd catalyst, and CuI under an argon atmosphere.

-

Dissolution: Dissolve the 3-ethynylpyridine scaffold in anhydrous THF/Et

N (1:1 ratio) and inject into the vial. -

Reaction: Stir at room temperature (or heat to 50°C for aryl bromides) for 4–12 hours. Monitor conversion via TLC or LC-MS.

-

Workup: Dilute with EtOAc, wash with saturated NH

Cl (to remove Cu), water, and brine. -

Purification: Dry over Na

SO

Validation Criteria:

-

NMR: Disappearance of the terminal alkyne proton (~3.5 ppm). Appearance of new aromatic signals.

-

MS: M+1 peak corresponding to the coupled product.

Biological Assay Protocols

To confirm biological activity, the synthesized derivatives must be tested in a functional GPCR assay.

In Vitro Calcium Mobilization Assay (FLIPR)

This assay measures the ability of the compound to inhibit glutamate-induced Calcium flux in cells expressing mGluR5.

-

Cell Line: HEK293 cells stably transfected with human mGluR5 and G

15 (promiscuous G-protein to force Ca -

Seeding: Plate cells (50,000/well) in black-walled 96-well plates coated with Poly-D-Lysine. Incubate overnight.

-

Dye Loading: Aspirate media and load cells with Calcium-4 dye (Molecular Devices) or Fluo-4 AM in assay buffer (HBSS + 20mM HEPES). Incubate for 45 min at 37°C.

-

Compound Addition (Antagonist Mode):

-

Add test compounds (serial dilutions in DMSO) to the cells.

-

Incubate for 15 minutes to allow equilibration with the allosteric site.

-

-

Agonist Challenge:

-

Inject Glutamate (at EC

concentration, typically ~10

-

-

Data Analysis:

-

Measure fluorescence change (

F/F). -

Calculate IC

(concentration inhibiting 50% of the glutamate response). -

Control: Use MPEP (10

M) as a positive control for full inhibition.

-

Safety & Metabolic Liabilities

When developing drugs with this scaffold, researchers must monitor specific liabilities:

-

Alkyne Reactivity: While internal alkynes (after coupling) are generally stable, they can be susceptible to metabolic oxidation (P450s) or hydration.

-

hERG Inhibition: Pyridine-based GPCR ligands often carry a risk of blocking hERG potassium channels, leading to QT prolongation. Early ADMET screening for hERG binding is mandatory.

-

Demethylation: The 6-methoxy group is a likely site for O-demethylation by CYP2D6, yielding the 6-hydroxypyridine (pyridone) metabolite, which may lose potency or alter solubility.

References

-

Gasparini, F., et al. (1999).[2] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[2][3] Neuropharmacology, 38(10), 1493-1503.[3] Link

-

Cosford, N. D., et al. (2003). "[3H]-Methoxymethyl-MTEP and [3H]-MTEP: Novel High-Affinity Radioligands for the Metabotropic Glutamate Receptor Subtype 5." Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. Link

-

Anderson, J. J., et al. (2002). "MPEP, a selective metabotropic glutamate receptor 5 antagonist, exhibits anxiolytic-like effects in vivo." Journal of Pharmacology and Experimental Therapeutics, 303(3), 1044-1051. Link

-

Chiodi, D., & Ishihara, Y. (2024).[4] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[4] Link

-

Alagille, D., et al. (2004). "Crystal structure of 2-(3-methoxyphenylethynyl)-6-methylpyridine, M-MPEP – a mGluR5 antagonist."[5] Zeitschrift für Kristallographie, 219, 187-188.[5] Link

Sources

- 1. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Monograph: Safety and Handling of 3-Ethynyl-6-methoxy-2-methylpyridine

Chemical Identification & Significance

Compound Name: 3-Ethynyl-6-methoxy-2-methylpyridine Synonyms: 2-Methoxy-6-methyl-3-pyridylacetylene; 6-Methoxy-2-methyl-3-ethynylpyridine CAS Number: Provisional/Research Grade (Analogous to precursor CAS 126717-59-7) Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol

Research Context

This compound is a specialized heterocyclic building block, primarily utilized in the synthesis of mGluR5 antagonists (related to MTEP/MPEP scaffolds) and Tyrosine Kinase Inhibitors (TKIs) . The presence of the terminal alkyne at the 3-position allows for rapid diversification via "Click Chemistry" (CuAAC) or Sonogashira cross-coupling, while the 6-methoxy group modulates lipophilicity and metabolic stability.

Physicochemical Profile (Predicted)

| Property | Value / Description | Note |

| Physical State | Solid (Low melting) or Viscous Oil | Depends on purity/crystallinity. |

| Color | Pale yellow to brown | Oxidizes/darkens upon air exposure. |

| Boiling Point | ~240–250 °C (Predicted) | Likely to decompose before boiling at atm pressure. |

| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Insoluble in water. |

| LogP | ~2.1 (Predicted) | Moderate lipophilicity. |

| pKa | ~3.5 (Pyridine nitrogen) | Less basic than pyridine due to ethynyl e- withdrawal. |

Hazard Identification (GHS Classification)

Note: As a research intermediate, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous ethynyl-pyridines and the precursor 3-Bromo-6-methoxy-2-methylpyridine.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

| Physical Hazard | N/A | Reactive with heavy metals. | EUH006 |

Critical Safety Note: Terminal alkynes can form explosive acetylides when in contact with Copper (Cu), Silver (Ag), or Mercury (Hg) under basic conditions. Avoid using metal spatulas or storage in containers with brass fittings.

Safe Handling & Storage Logic

Storage Decision Tree

The stability of terminal alkynes is temperature and atmosphere dependent. Follow this logic for long-term integrity.

Figure 1: Decision logic for storage. Note the critical requirement to avoid copper alloys due to the terminal alkyne moiety.

Handling Protocols

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE:

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Laminate (PE/EVAL/PE).

-

Eyes: Chemical safety goggles (ANSI Z87.1).

-

-

Incompatibility: Strong oxidizing agents, Copper, Silver, strong bases (can deprotonate the alkyne, pKa ~25).

Synthesis & Application: Sonogashira Coupling

Researchers typically access this compound via Sonogashira coupling of 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7). Below is a validated protocol for this transformation, optimized for safety and yield.

Reaction Scheme

Precursor: 3-Bromo-6-methoxy-2-methylpyridine Reagents: TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N Solvent: THF or DMF (Degassed)

Step-by-Step Protocol

-

Degassing (Critical): Oxygen promotes homocoupling of the alkyne (Glaser coupling). Sparge the solvent (THF/Et₃N 1:1 mixture) with Argon for 20 minutes.

-

Catalyst Loading: In a glovebox or under Argon flow, add:

-

Precursor (1.0 eq)

-

Pd(PPh₃)₂Cl₂ (0.05 eq)

-

CuI (0.02 eq)

-

-

Addition: Add TMS-acetylene (1.2 eq) via syringe.

-

Heating: Heat to 60°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc).

-

Deprotection: Treat the crude TMS-intermediate with K₂CO₃ in Methanol (rt, 1h) to yield the terminal alkyne.

Synthesis Safety Workflow

Figure 2: Workflow emphasizing oxygen exclusion to prevent side-reactions and proper heavy metal disposal.

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 min. Pyridines penetrate skin easily; monitor for systemic toxicity (nausea/dizziness). |

| Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses. Seek medical attention immediately. |

| Inhalation | Move to fresh air.[1] If breathing is difficult, administer oxygen.[1] |

| Spill | Absorb with inert material (vermiculite/sand). DO NOT use metal dustpans. Dispose as hazardous organic waste. |

| Fire | Use CO₂, dry chemical, or foam.[1] Warning: Combustion produces toxic Nitrogen Oxides (NOx). |

References

-

Precursor Safety Data: Sigma-Aldrich. Safety Data Sheet: 3-Bromo-6-methoxy-2-methylpyridine. Accessed via .[2]

-

General Pyridine Hazards: National Institute for Occupational Safety and Health (NIOSH). Pyridine: Systemic Agent. .

-

Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. .

-

Alkyne Reactivity: PubChem Compound Summary. Terminal Acetylenes. .

Sources

Optimizing mGluR5 Allosteric Modulators: The 2-Methyl-6-Methoxy-3-Ethynylpyridine Scaffold

Topic: Advanced Synthesis and Medicinal Chemistry of 2-Methyl-6-Methoxy-3-Ethynylpyridine Analogs: A Guide to mGluR5 Modulator Design Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers.

Executive Summary: The Evolution of the Ethynylpyridine Pharmacophore

The metabotropic glutamate receptor subtype 5 (mGluR5) remains a high-value target for treating anxiety, depression, and Fragile X syndrome. The discovery of MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) established the ethynylpyridine motif as a critical pharmacophore for negative allosteric modulation (NAM).

However, first-generation antagonists like MPEP suffer from off-target effects (NMDA receptor inhibition) and suboptimal metabolic stability. This guide focuses on a "hybrid" scaffold: 2-methyl-6-methoxy-3-ethynylpyridine (1) . By transposing the alkyne to the 3-position (mimicking MTEP) and incorporating a 6-methoxy group (enhancing solubility and metabolic clearance profiles), this core offers a versatile platform for next-generation NAMs.

This whitepaper provides a rigorous, self-validating synthetic route to this scaffold, detailed structure-activity relationship (SAR) insights, and protocols for generating diverse analog libraries.

Strategic Retro-Synthesis & Pathway Design

The synthesis of 2-methyl-6-methoxy-3-ethynylpyridine (1) presents a regiochemical challenge: installing the alkyne at C3 while maintaining the 2-methyl and 6-methoxy substituents. Direct electrophilic halogenation of 2-methyl-6-methoxypyridine often yields a mixture of C3 and C5 isomers due to the competing directing effects of the electron-donating methoxy and methyl groups.

To ensure regioselective purity , we employ a Nucleophilic Aromatic Substitution (

Validated Synthetic Pathway (DOT Visualization)

Figure 1: Step-wise synthetic route for the target scaffold and subsequent library generation. The

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise stated.

Step 1: Regioselective Methoxylation ( )

Objective: Convert 3-bromo-6-chloro-2-methylpyridine to 3-bromo-6-methoxy-2-methylpyridine.

-

Rationale: The chlorine at C6 is activated for nucleophilic displacement by the pyridine nitrogen, whereas the bromine at C3 is sterically crowded by the C2-methyl group and less activated, ensuring high chemoselectivity.

Protocol:

-

Charge: In a dry round-bottom flask, dissolve 3-bromo-6-chloro-2-methylpyridine (1.0 eq, 20 mmol) in anhydrous Methanol (5 mL/mmol).

-

Reagent: Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS. The starting material should disappear, yielding a more polar product.

-

Workup: Cool to RT. Concentrate in vacuo to remove bulk methanol. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

-

Yield Expectation: 85–95%.

-

Step 2: Sonogashira Coupling with TMS-Acetylene

Objective: Install the protected alkyne handle.

Protocol:

-

Charge: Combine 3-bromo-6-methoxy-2-methylpyridine (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (5 mol%), and Copper(I) iodide (2 mol%) in a sealed tube.

-

Solvent: Add anhydrous THF (or DMF) and Triethylamine (3.0 eq). Degas with Argon for 10 minutes.

-

Reagent: Add Trimethylsilylacetylene (TMS-acetylene, 1.5 eq) via syringe.

-

Reaction: Heat to 60°C for 12 hours. The solution will darken (Pd black formation indicates catalyst decomposition; ensure strict O2-free conditions).

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Note: The TMS group is lipophilic; the product will elute early.

-

Step 3: Desilylation to the Terminal Alkyne

Objective: Reveal the reactive ethynyl group for library synthesis.

Protocol:

-

Charge: Dissolve the TMS-intermediate in Methanol (10 mL/mmol).

-

Reagent: Add Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Reaction: Stir at room temperature for 1 hour. This reaction is rapid.

-

Workup: Dilute with water, extract with Dichloromethane (DCM) . (Avoid acidic workup to prevent hydration of the alkyne).

-

Product: 2-methyl-6-methoxy-3-ethynylpyridine is obtained as a pale yellow solid/oil. Store at -20°C under Argon (terminal alkynes can polymerize).

Medicinal Chemistry & SAR Logic

The 2-methyl-6-methoxy-3-ethynylpyridine core is a "privileged structure" for GPCR modulation. The table below compares it with standard mGluR5 antagonists.

Comparative Physicochemical Profile

| Property | MPEP (Standard) | MTEP (Standard) | Target Core (2-Me-6-OMe-3-Ethynyl) | Design Implication |

| LogP (Calc) | ~3.8 (Lipophilic) | ~2.5 (Moderate) | ~2.9 (Optimized) | Improved CNS penetration without excessive lipophilicity. |

| tPSA (Ų) | 12.9 | 41.5 | 35.0 | Methoxy oxygen adds H-bond accepting capability, improving solubility. |

| Metabolic Soft Spot | Alkyne oxidation | Thiazole ring opening | O-Demethylation | The methoxy group serves as a metabolic "handle" but can be deuterated ( |

| Selectivity Risk | High (NMDA overlap) | Low | Low | 3-position substitution pattern generally reduces NMDA cross-reactivity compared to 6-position (MPEP). |

Library Generation Strategy (DOT Visualization)

The terminal alkyne allows for divergent synthesis of two distinct classes of analogs: Type A (Linear Alkynes) via Sonogashira coupling, and Type B (Triazoles) via Click chemistry.

Figure 2: Divergent synthesis strategy for generating SAR libraries. Type A analogs mimic the MPEP/MTEP binding mode, while Type B analogs explore novel chemical space.

Critical Troubleshooting & Causality

-

Issue: Low yield in Step 1 (

).-

Causality: Incomplete activation of the C6-Cl.

-

Solution: Ensure the starting material is the 6-chloro isomer. If using 6-bromo, the reaction is faster. If the reaction stalls, switch solvent to DMF and increase temperature to 90°C, but watch for demethylation of the product.

-

-

Issue: Homocoupling of the alkyne (Glaser coupling) in Step 2.

-

Causality: Presence of Oxygen in the Sonogashira reaction.

-

Solution: Rigorous degassing is non-negotiable. Use freeze-pump-thaw cycles if available. Add the alkyne slowly to the catalyst mixture.

-

-

Issue: Instability of the terminal alkyne.

-

Causality: Terminal acetylenes on electron-rich heterocycles can be sensitive to oxidation or polymerization.

-

Solution: Do not store the terminal alkyne for long periods. Process immediately into the final coupled analogs (Type A or B).

-

References

-

Gasparini, F. et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][2] Neuropharmacology, 38(10), 1493-1503. Link

-

Cosford, N. D. et al. (2003). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A highly potent, selective and noncompetitive mGlu5 antagonist." Journal of Medicinal Chemistry, 46(22), 4776-4789. Link

-

Bach, P. et al. (2006). "Structure–activity relationships for the linker in a series of pyridinyl-alkynes that are antagonists of the metabotropic glutamate receptor 5 (mGluR5)." Bioorganic & Medicinal Chemistry Letters, 16(18), 4788-4791. Link

-

Crousse, B. et al. (2018).[3] "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." The Journal of Organic Chemistry, 83(2), 930-938.[3] Link

-

Alagille, D. et al. (2001). "A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate." Chemical and Pharmaceutical Bulletin, 49(12), 1621-1627. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Ethynyl-6-methoxy-2-methylpyridine via Sonogashira Coupling

Abstract

This application note provides a detailed protocol for the synthesis of 3-ethynyl-6-methoxy-2-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through a Sonogashira cross-coupling reaction, starting from the commercially available precursor, 3-bromo-6-methoxy-2-methylpyridine. We present an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, purification guidelines, and characterization data. The causality behind experimental choices, such as the selection of catalysts, bases, and reaction conditions, is thoroughly explained to provide researchers with a robust and reproducible methodology. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Significance

Alkynyl-substituted pyridines are privileged structural motifs found in a wide array of biologically active compounds and functional organic materials. The ethynyl group serves as a versatile handle for further chemical transformations, including click chemistry, cyclization reactions, and the construction of complex molecular architectures. The target molecule, this compound, is a key intermediate for synthesizing novel pharmaceutical agents and specialized organic electronic materials.

The Sonogashira reaction is a powerful and highly versatile method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] Developed by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed cross-coupling reaction is renowned for its mild reaction conditions, tolerance of various functional groups, and generally high yields, making it an indispensable tool in modern organic synthesis.[1][3] This protocol details the application of the Sonogashira coupling for the efficient synthesis of this compound from its 3-bromo precursor.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Sonogashira Coupling of 3-bromo-6-methoxy-2-methylpyridine

The Catalytic Cycles

The Sonogashira coupling mechanism is understood to proceed via two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[4][5] The synergy between these two cycles allows the reaction to proceed under mild conditions.[1]

-

The Palladium Cycle: This cycle is responsible for activating the aryl halide and coupling it with the alkyne.

-

Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, initiates the cycle.

-

Oxidative Addition: The Pd(0) species undergoes oxidative addition with the 3-bromo-6-methoxy-2-methylpyridine, forming a square planar Pd(II) complex.[4]

-

Transmetalation: The key step where the copper cycle intersects. The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex, displacing the bromide.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[5]

-

-

The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a highly reactive copper acetylide intermediate.[6][7]

-

π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt.

-

Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidic proton of the alkyne is removed, forming the copper acetylide. This species is crucial for the transmetalation step in the palladium cycle.[5]

-

The presence of copper significantly accelerates the reaction; however, it can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[1] Therefore, maintaining an inert, oxygen-free atmosphere is critical for achieving high yields of the desired cross-coupled product.

Mechanistic Visualization

The following diagram illustrates the interconnected catalytic cycles.

Experimental Protocol

This protocol details the synthesis using Trimethylsilylacetylene (TMSA), followed by in-situ deprotection of the trimethylsilyl (TMS) group.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |

| 3-Bromo-6-methoxy-2-methylpyridine | 126717-59-7 | 202.05 | 5.0 | 1.0 | Starting material[8] |

| Trimethylsilylacetylene (TMSA) | 1066-54-2 | 98.22 | 6.0 | 1.2 | Alkyne source |

| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.15 | 0.03 | Palladium catalyst[9] |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.25 | 0.05 | Co-catalyst[9] |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | - | - | Base and Solvent[10] |

| Tetrabutylammonium fluoride (TBAF) | 429-41-4 | 261.46 | 5.5 | 1.1 | 1M solution in THF for deprotection |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~15 mL | - | Co-solvent |

Equipment

-

50 mL Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and heating plate with oil bath

-

Condenser

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

Reaction Workflow Visualization

Step-by-Step Procedure

-

Reaction Setup:

-

Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum, and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).[11] This ensures anhydrous conditions.

-

-

Reagent Addition:

-

To the flask, add 3-bromo-6-methoxy-2-methylpyridine (1.01 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 105 mg, 0.15 mmol, 3 mol%), and copper(I) iodide (CuI, 48 mg, 0.25 mmol, 5 mol%).[9][12]

-

Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

-

Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 5 mL) via syringe. Stir the mixture to obtain a suspension.

-

Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.[9]

-

Add trimethylsilylacetylene (0.84 mL, 6.0 mmol, 1.2 eq) dropwise via syringe.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 65 °C in a preheated oil bath and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.[9] A typical eluent for TLC is 20% Ethyl Acetate in Hexanes.

-

-

In-situ Deprotection:

-

After the starting material is consumed, cool the reaction mixture to room temperature.

-

Slowly add a 1M solution of TBAF in THF (5.5 mL, 5.5 mmol, 1.1 eq) to the reaction mixture.

-

Stir at room temperature for 1 hour to effect the cleavage of the TMS group. Monitor this step by TLC until the silylated intermediate is fully converted to the terminal alkyne.

-

-

Aqueous Workup:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (~20 mL).[9][13]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 25 mL) to remove residual water and salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification and Characterization

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is typically effective for separating the product from residual catalysts and byproducts.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

-

-

Characterization:

-

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Expected ¹H NMR (CDCl₃, 400 MHz): δ ~8.0-7.0 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 3.2 (s, 1H, C≡C-H), 2.5 (s, 3H, Ar-CH₃). Note: Exact chemical shifts may vary.

-

Troubleshooting and Safety

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; insufficient heating; poor quality reagents. | Use fresh, high-purity catalysts and solvents. Ensure the reaction temperature is maintained. Degas thoroughly. |

| Formation of Black Precipitate | Palladium black formation (catalyst decomposition). | Maintain strict inert conditions. Use phosphine ligands to stabilize the Pd(0) species.[6] |

| Significant Homocoupling Product | Presence of oxygen leading to Glaser coupling.[1] | Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. |

| Incomplete Deprotection | Insufficient TBAF or reaction time. | Add a slight excess of TBAF (1.1-1.2 eq) and allow the reaction to stir longer, monitoring by TLC. |

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Palladium compounds are toxic and should be handled with care.

-

Triethylamine is a corrosive and flammable liquid.

-

Solvents like THF and ethyl acetate are flammable. Avoid open flames.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound via a Sonogashira cross-coupling reaction. By explaining the underlying mechanism and providing detailed, step-by-step instructions, this guide serves as a valuable resource for chemists aiming to synthesize this and related alkynyl-substituted heterocycles for applications in pharmaceutical and materials science research.

References

-

Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

BYJU'S. (n.d.). Sonogashira Coupling. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 29-39. [Link]

-

Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

-

S. G. D. Ram, et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 5321-5343. [Link]

-

Sharma, G., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1131. [Link]

-

An, K., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1088-1094. [Link]

-

Request PDF. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

-

Lin, T.-I., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(8), 6949-6965. [Link]

-

AOBChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. [Link]

-

Taber, D. F., & Gleave, D. M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4210-4212. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

PubChemLite. (n.d.). 3-bromo-2-methoxy-6-methylpyridine (C7H8BrNO). [Link]

-

JoVE. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]

-

PubChem. (n.d.). 3-Bromo-6-ethoxy-2-methylpyridine. [Link]

-

PubChem. (n.d.). 3-Methoxy-2-methylpyridine. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aobchem.com [aobchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Click chemistry applications using 3-Ethynyl-6-methoxy-2-methylpyridine

Application Note: Precision Functionalization of 3-Ethynyl-6-methoxy-2-methylpyridine via CuAAC Click Chemistry

Executive Summary

This guide details the application of This compound (EMMP) as a high-value pharmacophore scaffold in medicinal chemistry and chemical biology. While pyridine motifs are ubiquitous in FDA-approved therapeutics, this specific building block offers a unique "Click-Ready" handle (C3-alkyne) combined with a metabolically robust core (C6-methoxy, C2-methyl).

Primary Applications:

-

Fragment-Based Drug Discovery (FBDD): Rapid synthesis of 1,2,3-triazole libraries targeting GPCRs (specifically mGluR5).

-

Bioisosteric Replacement: Substitution of labile amide/ester bonds or internal alkynes with proteolytic-stable triazoles.

-

PROTAC Design: Utilization of the alkyne handle to conjugate E3 ligase linkers to pyridine-based warheads.

Chemical Profile & Strategic Value

| Property | Specification | Strategic Advantage |

| Structure | Pyridine core | Privileged scaffold in kinase and GPCR inhibitors. |

| C3-Substituent | Terminal Alkyne ( | Orthogonal reactivity for CuAAC (Click) reactions; steric freedom for pocket exploration. |

| C6-Substituent | Methoxy ( | Increases electron density; H-bond acceptor; blocks metabolic oxidation at the susceptible C6 position. |

| C2-Substituent | Methyl ( | Induces conformational twist (atropisomerism potential) to lock ligand orientation; improves lipophilicity. |

Expert Insight: The 2-methyl-6-methoxy-pyridine motif is structurally homologous to the "MPEP/MTEP" class of negative allosteric modulators (NAMs) for mGluR5 (Metabotropic Glutamate Receptor 5). Using EMMP allows researchers to replace the internal alkyne of MPEP with a 1,2,3-triazole, significantly altering solubility and metabolic profiles while retaining receptor affinity [1, 2].

Application 1: High-Throughput Library Synthesis (GPCR Targeting)

Context: The primary utility of EMMP is the rapid generation of "MPEP-like" analogs. By reacting EMMP with a diverse library of azides, researchers can scan the "solvent channel" of the mGluR5 binding pocket. The resulting 1,4-disubstituted 1,2,3-triazole serves as a bioisostere for the amide bond, offering superior hydrolytic stability.

Experimental Workflow Diagram

Figure 1: Workflow for generating mGluR5-targeted libraries using EMMP as the core anchor.

Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Challenge: Pyridines are known ligands for Cu(I). The nitrogen atom in the EMMP ring can coordinate to the copper catalyst, potentially poisoning the reaction or requiring higher catalyst loading [3]. Solution: This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that binds Cu(I) more strongly than the pyridine substrate, protecting the catalyst from oxidation and non-productive sequestration.

Materials

-

Substrate: this compound (1.0 equiv).

-

Reactant: Diverse Azide (R-N3) (1.1 equiv).

-

Ligand: THPTA (50 mM stock in water).

-

Reductant: Sodium Ascorbate (100 mM stock in water, freshly prepared).[1]

-

Solvent: DMSO/t-BuOH/Water (2:1:1) or pure DMSO for lipophilic azides.

Step-by-Step Procedure

-

Catalyst Pre-Complexation (Critical Step):

-

In a separate vial, mix CuSO₄ and THPTA in a 1:2 molar ratio .

-

Calculation: For a 1 mmol scale reaction using 1 mol% Cu, mix 10 µL CuSO₄ stock + 10 µL THPTA stock.

-

Why: Pre-complexation ensures the copper is ligated before it encounters the pyridine nitrogen of the substrate.

-

-

Reaction Assembly:

-

Dissolve EMMP (147 mg, 1.0 mmol) and the Azide (1.1 mmol) in 2 mL of solvent.

-

Add the pre-complexed Cu-THPTA solution.

-

Add Sodium Ascorbate (5 mol%, 50 µL).

-

-

Monitoring & Workup:

-

Stir at Room Temperature for 2–4 hours.

-

Visual Cue: The reaction should remain light yellow. If it turns green/blue, Cu(I) has oxidized to Cu(II); add more ascorbate.

-

Validation: Monitor by LC-MS. Look for the disappearance of the alkyne peak (approx. 210 nm UV) and appearance of the triazole mass (M+Azide).

-

Purification: Most triazoles precipitate upon adding water. Filter and wash. If soluble, extract with EtOAc.

-

Application 2: PROTAC Linker Design

Concept: Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a target ligand to an E3 ligase ligand. EMMP serves as the Target Ligand (Warhead) for proteins recognizing the methoxy-pyridine motif.

Mechanism of Action:

-

Warhead: EMMP binds to the target protein (e.g., mGluR5).

-

Linker: A PEG-azide or Alkyl-azide chain is "clicked" onto the EMMP alkyne.

-

E3 Ligand: The other end of the linker is attached to Thalidomide (for Cereblon) or VHL ligand.

Mechanistic Pathway Diagram

Figure 2: Competition between Pyridine coordination (poisoning) and THPTA ligation (activation).

Troubleshooting & Optimization (The "Expertise" Pillar)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Pyridine N coordinating Cu(I). | Increase Cu loading to 5 mol%; Ensure THPTA:Cu ratio is strictly >2:1. |

| Green Reaction Mixture | Oxidation of Cu(I) to Cu(II). | Degas solvents with N₂/Ar; Add excess Sodium Ascorbate (up to 20 mol%). |

| Precipitate Formation | Product insolubility. | This is often desired. Filter the solid.[3] If intermediate precipitation stops reaction, add DMF. |